molecular formula C21H21FN4O4S2 B14097853 1-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}ethanone

1-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}ethanone

Cat. No.: B14097853
M. Wt: 476.5 g/mol
InChI Key: AEWMAIQYMDMGMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}ethanone is a complex organic compound that features a combination of fluorophenyl, sulfonyl, piperazine, quinazolin, and ethanone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluorophenylsulfonyl chloride with piperazine to form 1-(4-fluorophenylsulfonyl)piperazine. This intermediate is then reacted with 2-[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl]ethanone under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to sulfides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine or quinazolin rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.

Scientific Research Applications

1-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}ethanone has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)piperazine
  • 1-[(4-Fluorobenzyl)sulfonyl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine

Uniqueness

1-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}ethanone is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both fluorophenyl and quinazolin groups allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H21FN4O4S2

Molecular Weight

476.5 g/mol

IUPAC Name

2-[[2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]sulfanylmethyl]-3H-quinazolin-4-one

InChI

InChI=1S/C21H21FN4O4S2/c22-15-5-7-16(8-6-15)32(29,30)26-11-9-25(10-12-26)20(27)14-31-13-19-23-18-4-2-1-3-17(18)21(28)24-19/h1-8H,9-14H2,(H,23,24,28)

InChI Key

AEWMAIQYMDMGMC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CSCC2=NC3=CC=CC=C3C(=O)N2)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.